3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline
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Overview
Description
3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Piperazine Substitution: The final step involves the substitution of the piperazine ring at the 4-position of the quinoline core using 4-ethylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, particularly due to its sulfonyl and piperazine functionalities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features suggest potential as an inhibitor of enzymes or receptors involved in various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity. The sulfonyl group could form strong interactions with amino acid residues, while the piperazine ring could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent also based on the quinoline structure.
Ciprofloxacin: An antibiotic that features a quinoline ring.
Uniqueness
Compared to these compounds, 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline is unique due to its combination of a sulfonyl group and a piperazine ring, which are not commonly found together in quinoline derivatives. This unique structure could confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-5-26-10-12-27(13-11-26)24-21-15-19(30-4)7-9-22(21)25-16-23(24)31(28,29)20-8-6-17(2)18(3)14-20/h6-9,14-16H,5,10-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAXQTLYCGPKEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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